2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
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Description
2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.
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Scientific Research Applications
Oxidation Reactivity and Synthetic Routes
Synthetic routes to related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, have been described, providing insights into the chemical oxidation processes and the characterization of new compounds through spectroscopic methods and X-ray crystallography. This research lays the groundwork for understanding the reactivity and potential applications of related acetamide compounds in various chemical reactions and product formations (Pailloux et al., 2007).
Corrosion Inhibition
Acetamide derivatives have been synthesized and evaluated for their corrosion prevention efficiencies, showing that certain compounds can act as effective corrosion inhibitors in acidic and oil mediums. This application is significant for industrial processes where corrosion resistance is crucial for the longevity and reliability of metal components (Yıldırım & Çetin, 2008).
Molecular Structure and Intermolecular Interactions
The crystal structure of a related acetamide compound has been analyzed, revealing the orientation of molecular components and the formation of intermolecular interactions, which are essential for understanding the compound's physical properties and potential applications in materials science (Saravanan et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Some bioactive benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency, showing potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their interactions with biological targets like Cyclooxygenase 1 (COX1) have been explored, indicating potential biomedical applications (Mary et al., 2020).
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of various heterocyclic compounds using related acetamide derivatives as precursors. These compounds have applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties (Savchenko et al., 2020).
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-3-1-2-4-14(12)22-9-15(21)20-16-19-13(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDLSEAEBSCDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330311 |
Source
|
Record name | 2-(2-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269420 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878923-25-2 |
Source
|
Record name | 2-(2-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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